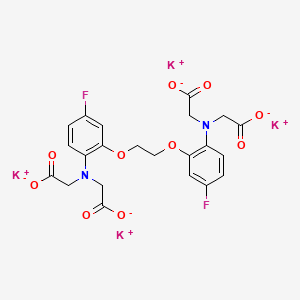

5,5i difluoro Bapta(K+ Salt)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5,5i difluoro Bapta(K+ Salt) involves the fluorination of BAPTA derivatives. The specific synthetic routes and reaction conditions are proprietary and not widely published.

Industrial Production Methods: Industrial production methods for 5,5i difluoro Bapta(K+ Salt) are not explicitly detailed in public literature. Typically, such compounds are produced in specialized chemical manufacturing facilities with stringent quality control measures to ensure high purity and consistency .

Analyse Des Réactions Chimiques

Types of Reactions: 5,5i difluoro Bapta(K+ Salt) primarily undergoes chelation reactions with calcium ions. It does not typically participate in oxidation, reduction, or substitution reactions due to its stable structure .

Common Reagents and Conditions: The compound is used in aqueous solutions with well-defined calcium concentrations. It is often used in combination with other calcium indicators and buffers to study calcium dynamics in biological systems .

Major Products Formed: The major product formed from the reaction of 5,5i difluoro Bapta(K+ Salt) with calcium ions is a calcium-bound complex. This complex is used to study calcium signaling and homeostasis in various biological systems .

Applications De Recherche Scientifique

Chemistry: In chemistry, 5,5i difluoro Bapta(K+ Salt) is used as a calcium chelator to form calcium buffers with precise calcium concentrations. This is essential for studying calcium-dependent reactions and processes .

Biology: In biological research, this compound is used to study calcium signaling in live cells and tissues. It is particularly useful in NMR analysis and optical imaging studies to monitor intracellular calcium levels .

Medicine: In medical research, 5,5i difluoro Bapta(K+ Salt) is used to investigate the role of calcium in various physiological and pathological processes. It has been used to study calcium dynamics in cancer cells and its impact on cell survival and apoptosis .

Industry: In industrial applications, this compound is used in the development of calcium-based assays and diagnostic tools. It is also used in the production of high-purity calcium buffers for research and development purposes .

Mécanisme D'action

The primary mechanism of action of 5,5i difluoro Bapta(K+ Salt) is its ability to chelate calcium ions. This chelation process involves the binding of calcium ions to the compound, forming a stable complex. This complex can then be used to study calcium dynamics in various biological systems .

At the molecular level, 5,5i difluoro Bapta(K+ Salt) targets intracellular calcium ions and modulates their concentration. This modulation affects various calcium-dependent signaling pathways and physiological processes .

Comparaison Avec Des Composés Similaires

- BAPTA, Free Acid

- BAPTA tetrapotassium salt

- BAPTA/AM

- BAPTA-APM

- BAPTA-TMFM

- 5,5i difluoro Bapta(AM)

- Bapta-FF(AM)

- BAPTA, Tetrasodium Salt

Comparison: 5,5i difluoro Bapta(K+ Salt) is unique due to its low affinity for calcium and its cell-impermeable nature. This makes it particularly useful for studying extracellular calcium dynamics and for applications where cell permeability is not desired . In contrast, other BAPTA derivatives, such as BAPTA/AM, are cell-permeable and are used to study intracellular calcium dynamics .

Propriétés

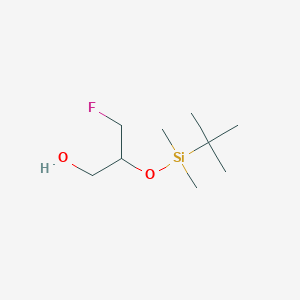

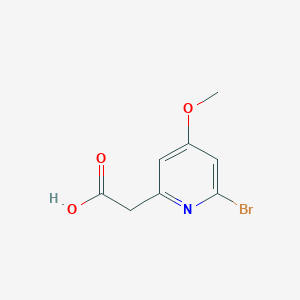

Formule moléculaire |

C22H18F2K4N2O10 |

|---|---|

Poids moléculaire |

664.8 g/mol |

Nom IUPAC |

tetrapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-fluorophenoxy]ethoxy]-N-(carboxylatomethyl)-4-fluoroanilino]acetate |

InChI |

InChI=1S/C22H22F2N2O10.4K/c23-13-1-3-15(25(9-19(27)28)10-20(29)30)17(7-13)35-5-6-36-18-8-14(24)2-4-16(18)26(11-21(31)32)12-22(33)34;;;;/h1-4,7-8H,5-6,9-12H2,(H,27,28)(H,29,30)(H,31,32)(H,33,34);;;;/q;4*+1/p-4 |

Clé InChI |

XBUXXFVULDFAOM-UHFFFAOYSA-J |

SMILES canonique |

C1=CC(=C(C=C1F)OCCOC2=C(C=CC(=C2)F)N(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,8R,9S,10R,13S,14S)-17-chloro-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13438242.png)

![(3S,5S,8R,9S,10S,13S,14S,17S)-2-(hydroxymethyl)-10,13,17-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13438255.png)

![2-methyl-N-[(2-methyl-1,3-dioxolan-2-yl)methyl]prop-2-enamide](/img/structure/B13438266.png)

![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[2-[formyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]phenyl]-4-oxobutanoic acid](/img/structure/B13438278.png)

![2-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)acetohydrazide hydrochloride](/img/structure/B13438280.png)